4-Amino-4'-bromodiphenylsulfone chemical properties
4-Amino-4'-bromodiphenylsulfone chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Amino-4'-bromodiphenylsulfone
Introduction
4-Amino-4'-bromodiphenylsulfone is a substituted aromatic sulfone that serves as a highly versatile intermediate in the fields of medicinal chemistry, drug development, and materials science. Its unique trifunctional structure—comprising a nucleophilic amino group, a synthetically adaptable bromine atom, and a chemically stable sulfone bridge—positions it as a valuable building block for creating complex molecular architectures. The sulfone group, in particular, is a key pharmacophore in a variety of therapeutic agents, including antibacterial drugs, lending stability and specific conformational properties to the parent molecule.[1]
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and spectroscopic profile of 4-Amino-4'-bromodiphenylsulfone. It is designed for researchers, synthetic chemists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective use in advanced research applications.
Chemical Identity and Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic structural and physical characteristics.
Caption: Chemical structure of 4-Amino-4'-bromodiphenylsulfone.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-((4-bromophenyl)sulfonyl)aniline |
| Molecular Formula | C₁₂H₁₀BrNO₂S |
| Molecular Weight | 328.19 g/mol |
| CAS Number | 7146-69-2 |
Table 2: Physical Properties
| Property | Value | Source Insight |
|---|---|---|
| Appearance | Expected to be an off-white to light brown solid. | Based on analogous compounds like 4-Amino-4'-nitrodiphenyl sulfide.[2] |
| Melting Point | Not widely reported; likely >150°C. | Diphenyl sulfone derivatives are typically high-melting solids. |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF, and acetone. | The aromatic structure and low polarity suggest poor water solubility, a common trait for this class of compounds.[3][4] |
Synthesis and Purification
While multiple synthetic routes to diphenyl sulfones exist, a common and reliable strategy involves the nucleophilic substitution of an activated aryl halide followed by oxidation. A particularly relevant method for producing 4-Amino-4'-bromodiphenylsulfone is the reaction of 4,4'-dibromodiphenylsulfone with ammonia, a transformation noted in patent literature for analogous compounds.[5][6] This approach leverages a commercially available starting material and a direct amination step.
Caption: Generalized workflow for the synthesis of 4-Amino-4'-bromodiphenylsulfone.
Experimental Protocol: Synthesis from 4,4'-Dibromodiphenylsulfone
Causality: This protocol is based on established methods for the amination of halo-aromatic sulfones. The use of a copper catalyst is critical as it facilitates the nucleophilic aromatic substitution of bromide with ammonia, a reaction that is otherwise extremely slow. High pressure and temperature are required to achieve a reasonable reaction rate.
-
Reactor Setup : To a high-pressure stainless-steel autoclave, add 4,4'-dibromodiphenylsulfone (1 equivalent), a copper-based catalyst such as copper(I) oxide (0.1 equivalents), and a suitable solvent like aqueous ammonia (excess).
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Reaction Execution : Seal the autoclave and begin stirring. Heat the reaction mixture to 130-150°C. The internal pressure will rise due to the heating of the aqueous ammonia. Maintain these conditions for 12-24 hours, monitoring the reaction progress via TLC or HPLC if possible.
-
Work-up and Isolation : After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood. Transfer the resulting slurry into a beaker and dilute with water to precipitate the product fully.
-
Purification : Collect the crude solid product by vacuum filtration and wash with water. The primary purification method is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or a similar solvent. Allow the solution to cool slowly to form crystals, then cool further in an ice bath to maximize yield.
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Drying : Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 4-Amino-4'-bromodiphenylsulfone.
Spectroscopic Profile and Characterization
Structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the constituent functional groups and analysis of structurally similar compounds.[7][8]
Infrared (IR) Spectroscopy
Insight: The IR spectrum provides a rapid diagnostic for the presence of key functional groups. The two sharp N-H stretching bands are characteristic of a primary amine, while the strong S=O stretches confirm the sulfone moiety.
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3450–3300 | N-H Stretch (asymmetric & symmetric) | Medium, Sharp (doublet) |
| 3100–3000 | Aromatic C-H Stretch | Medium to Weak |
| 1620–1580 | N-H Bend / Aromatic C=C Stretch | Medium to Strong |
| 1350–1300 | S=O Asymmetric Stretch | Strong |
| 1180–1140 | S=O Symmetric Stretch | Strong |
| 1100–1000 | C-Br Stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Insight: ¹H NMR is invaluable for confirming the substitution pattern of the aromatic rings. The spectrum is expected to show two distinct AA'BB' systems, characteristic of para-substituted benzene rings. The chemical shifts are influenced by the electron-donating amino group (shielding, upfield shift) and the electron-withdrawing sulfone and bromo groups (deshielding, downfield shift).
Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.85 | d (J ≈ 8.8 Hz) | 2H | Protons ortho to sulfone (bromo-ring) |
| ~ 7.75 | d (J ≈ 8.8 Hz) | 2H | Protons meta to sulfone (bromo-ring) |
| ~ 7.60 | d (J ≈ 8.6 Hz) | 2H | Protons ortho to sulfone (amino-ring) |
| ~ 6.70 | d (J ≈ 8.6 Hz) | 2H | Protons meta to sulfone (amino-ring) |
| ~ 6.10 | br s | 2H | -NH₂ |
Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 153.0 | C-NH₂ |
| ~ 142.0 | C-SO₂ (amino-ring) |
| ~ 139.5 | C-SO₂ (bromo-ring) |
| ~ 133.0 | CH (meta to -SO₂) (bromo-ring) |
| ~ 129.5 | CH (ortho to -SO₂) (bromo-ring) |
| ~ 129.0 | CH (ortho to -SO₂) (amino-ring) |
| ~ 127.0 | C-Br |
| ~ 113.5 | CH (meta to -SO₂) (amino-ring) |
Mass Spectrometry (MS)
Insight: Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.[8]
-
Expected M+ peaks : m/z 327 and 329.
-
Key Fragmentation : Loss of SO₂ (m/z 64) from the molecular ion is a common fragmentation pathway for diaryl sulfones.
Chemical Reactivity and Derivatization
The utility of 4-Amino-4'-bromodiphenylsulfone stems from the distinct reactivity of its functional groups, allowing for selective and sequential chemical modifications.
Caption: Key reaction pathways for derivatizing 4-Amino-4'-bromodiphenylsulfone.
Reactions at the Amino Group
The aniline-like amino group is a potent nucleophile and can readily undergo standard transformations.[9]
-
Acylation/Sulfonylation : Reacts with acid chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide linkages. This is often used as a protecting group strategy or to introduce new functional moieties.
-
Diazotization : Can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This highly versatile intermediate can then undergo Sandmeyer reactions to introduce a wide range of substituents (-Cl, -CN, -OH, etc.) or azo-coupling reactions.
Reactions at the Bromo-Substituted Ring
The bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling : Reaction with boronic acids in the presence of a palladium catalyst to form bi-aryl sulfones.
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with primary or secondary amines to introduce a second amino functionality.
-
Sonogashira Coupling : Coupling with terminal alkynes to install alkynyl groups.
Expert Insight: The sulfone group is strongly electron-withdrawing, which deactivates the bromo-substituted ring towards electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution under harsh conditions. However, palladium-catalyzed cross-coupling reactions are generally the most effective and versatile methods for modifying this position.
Safety, Handling, and Storage
While specific toxicity data for this compound is not widely available, its structure suggests that precautions for handling aromatic amines and haloaromatics should be strictly followed.[3][10]
Table 6: Hazard and Safety Information
| Category | Recommendation |
|---|---|
| GHS Hazards | Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[3][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. |
| Handling | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][10] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[2] |
| First Aid | Eyes : Rinse cautiously with water for several minutes. Skin : Wash with plenty of soap and water. Inhalation : Move person to fresh air. Ingestion : Rinse mouth and seek immediate medical attention.[3] |
Conclusion
4-Amino-4'-bromodiphenylsulfone is a strategically important chemical intermediate with significant potential for innovation in drug discovery and materials science. Its well-defined points of reactivity at the amine and bromide positions, coupled with the stability of the diphenylsulfone core, allow for the systematic construction of novel and complex molecules. By understanding its fundamental chemical properties, synthesis, and reactivity as detailed in this guide, researchers can confidently leverage this compound to advance their scientific objectives.
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